N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

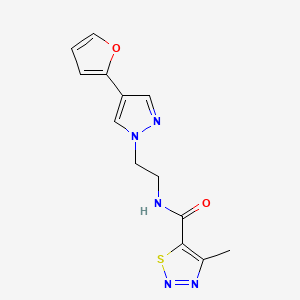

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic carboxamide featuring a pyrazole core substituted with a furan-2-yl group, an ethyl linker, and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. This structure combines electron-rich (furan) and electron-deficient (thiadiazole) aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S/c1-9-12(21-17-16-9)13(19)14-4-5-18-8-10(7-15-18)11-3-2-6-20-11/h2-3,6-8H,4-5H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNSQPWQUDRHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to a class of organic compounds known as leucine and derivatives. These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

- Furan Ring : Known for its role in enhancing biological activity through electron donation.

- Pyrazole Moiety : A pharmacologically significant scaffold with various biological properties.

- Thiadiazole Group : Contributes to the compound's overall reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungi.

- Anti-inflammatory Effects : The presence of the thiadiazole ring enhances anti-inflammatory responses, potentially useful in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thiadiazole derivatives, this compound exhibited significant cytotoxic effects against MCF-7 and A549 cell lines. The mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that the compound possesses broad-spectrum antimicrobial activity. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable MIC values indicating its potential as an antimicrobial agent. The presence of electron-withdrawing groups in the structure was found to enhance its antibacterial properties.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the thiadiazole ring significantly influence biological activity:

- Electron Donors : Groups such as -OCH₃ at the para position enhance anticancer activity.

- Electron Acceptors : Halogen substitutions improve antimicrobial efficacy against various bacterial strains.

Comparison with Similar Compounds

BTP2

User’s Compound (Inferred Properties)

- Predicted Mechanism : May modulate calcium signaling via SOCE inhibition, but furan’s electron-rich nature could confer antioxidant properties or alter binding kinetics compared to BTP2.

- Potential Advantages: Ethyl linker flexibility might improve tissue penetration, while furan could reduce toxicity associated with trifluoromethyl groups.

Thiazole Carboxamides ()

- Exhibit activity against unspecified targets (likely kinase-related due to pyridinyl-thiazole scaffolds).

- Synthetic routes involve coupling with diverse amines, enabling rapid diversification .

Mechanistic Insights and Selectivity

- BTP2 : Acts via dual inhibition of Orai1 and TRPC3, blocking both SOCE and receptor-operated calcium entry (ROCE). This broad activity underlies its efficacy in inflammatory and cancer models but raises selectivity concerns .

- The furan group might engage novel binding interactions, possibly reducing off-target effects on TRPC3.

- Thiazole Analogs : Thiazole’s lower electron deficiency compared to thiadiazole may shift target preference toward kinases or other polar binding sites .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Thiadiazole core formation : Cyclization of thiosemicarbazides or reaction of hydrazine derivatives with CS₂ under acidic conditions.

Pyrazole functionalization : Introducing the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .

Carboxamide coupling : Activating the thiadiazole-5-carboxylic acid (e.g., using EDCI/HOBt) and reacting with the amine-containing pyrazole-ethyl intermediate .

- Key Optimization Factors :

- Solvent choice (e.g., DMF or THF for polar intermediates).

- Microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent connectivity (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole CH₂ groups at δ 3.8–4.5 ppm) .

- FT-IR : Identifies carboxamide C=O stretching (~1650–1680 cm⁻¹) and thiadiazole C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 377.08 for C₁₅H₁₃N₅O₂S) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine MIC values .

- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., identical bacterial strains, culture media).

- Impurity interference : Use HPLC (≥95% purity) and LC-MS to confirm compound integrity .

- Structural analogs : Compare activity of the target compound with analogs lacking the furan or thiadiazole groups to isolate pharmacophores .

Q. What mechanistic insights explain the role of the thiadiazole moiety in biological activity?

- Methodological Answer :

- Electrophilic reactivity : The thiadiazole’s electron-deficient core may interact with nucleophilic residues in enzyme active sites (e.g., cysteine thiols).

- Computational docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or bacterial FabH .

- SAR studies : Synthesize derivatives with methyl, chloro, or nitro substituents on the thiadiazole to assess potency trends .

Q. How can solubility challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug strategy : Convert the carboxamide to a methyl ester or glycoside derivative for improved aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to generate ionizable forms .

Q. What strategies are effective for scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Flow chemistry : Optimize continuous flow reactors for thiadiazole cyclization to enhance reproducibility .

- Catalyst recycling : Use immobilized Pd catalysts for pyrazole functionalization to reduce costs .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.